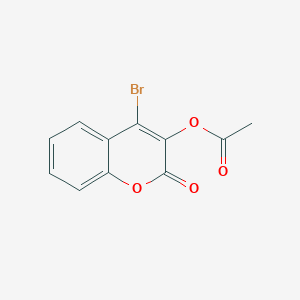
4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a methoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable quinazoline derivative with 5-methoxypyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinazoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated quinazoline derivatives.
Applications De Recherche Scientifique
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxypyridin-2-yl)methanamine: This compound shares the methoxypyridine moiety but lacks the quinazoline core.
(E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol: This compound has a similar pyridine structure but differs in its overall framework and functional groups.
Uniqueness
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is unique due to its combination of a quinazoline core and a methoxypyridine moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.
Propriétés
Numéro CAS |
827031-76-5 |
|---|---|
Formule moléculaire |
C16H16N4O |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)15-9-8-12(21-3)10-17-15/h4-10H,1-3H3 |
Clé InChI |
UUMCDUFWVPLFRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



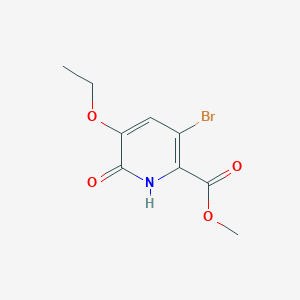
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

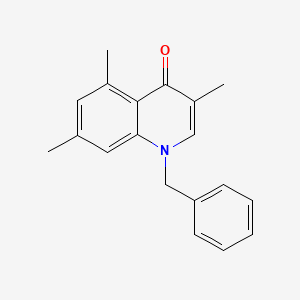

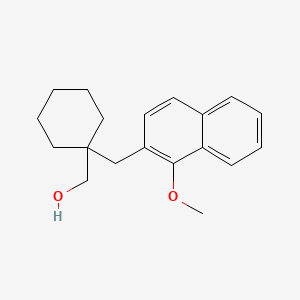
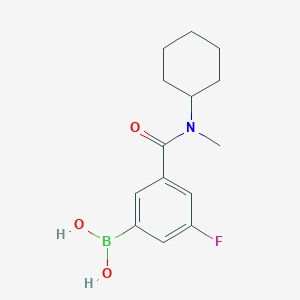
![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
